N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-12-15(14-3-10-23-11-14)13(2)20(18-12)5-4-17-16(21)19-6-8-22-9-7-19/h3,10-11H,4-9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIHMCUPHEHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)N2CCOCC2)C)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
The target compound’s structural analogs (e.g., compounds from ) share a pyrazole core but differ in substituents, functional groups, and synthetic pathways. Below is a detailed comparison:
Structural and Functional Analysis
Substituent Effects :
- The thiophen-3-yl group in the target compound introduces sulfur, which may improve binding to metal ions or hydrophobic pockets compared to the phenyldiazenyl group in compounds 3 and 3. The latter’s azo (-N=N-) linkage enables conjugation but may reduce stability under UV light .
- The morpholine carboxamide in the target compound enhances water solubility and bioavailability relative to the azidoethoxy chains in compound 3, which are more suited for click chemistry modifications.
Synthetic Pathways :
- Both the target compound and compound 3 involve multi-step syntheses with purification via column chromatography (e.g., DCM/MeOH gradients). However, compound 3’s lower yield (34%) suggests challenges in azide incorporation, whereas the target compound’s morpholine group may require milder conditions .
Spectroscopic Characterization :
- While highlights ¹H/¹³C NMR and ESI-MS for compounds 3 and 4, the target compound’s characterization would similarly rely on these techniques. The thiophene ring’s deshielded protons would appear downfield in NMR, distinct from the phenyldiazenyl group’s signals.
Research Implications and Limitations
Further studies should explore:
- In vitro activity : Compare IC₅₀ values against analogs.
- Computational modeling : Assess interactions with biological targets (e.g., using SHELX-refined crystallographic data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
